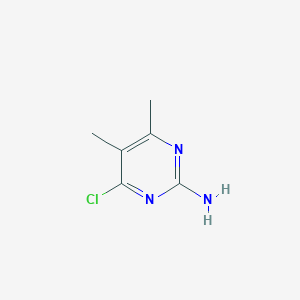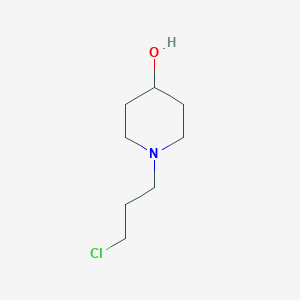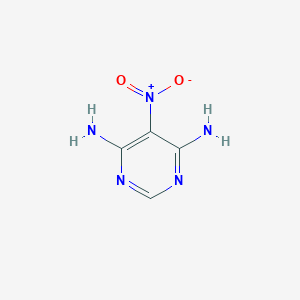
4-Chloro-5,6-dimethylpyrimidin-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “4-Chloro-5,6-dimethylpyrimidin-2-amine” involves several steps. In one study, crystallization of an equimolar mixture of 4-amino-5-chloro-2,6-dimethylpyrimidine and 5-chloro-2-hydroxybenzoic acid yielded two forms of a 1:1 salt. This demonstrates the compound’s versatile interaction capabilities through hydrogen bonding, which is crucial for molecular recognition in pharmaceuticals and biological systems.
Molecular Structure Analysis
The molecular structure of “4-Chloro-5,6-dimethylpyrimidin-2-amine” is C6H8ClN3 . The InChI Key is RRMVDLLCVGZDMH-UHFFFAOYSA-N . The crystal structure of this compound has been elucidated .
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-5,6-dimethylpyrimidin-2-amine” are complex and varied. This compound plays a significant role in molecular recognition and crystallization processes. It’s involved in the formation of various crystalline structures and salts, showing different tautomeric forms.
Physical And Chemical Properties Analysis
“4-Chloro-5,6-dimethylpyrimidin-2-amine” is a colorless solid with a melting point of 145-147 °C. Its molecular weight is 157.6 g/mol .
Wissenschaftliche Forschungsanwendungen
-
Molecular Recognition and Crystallization
- Field : Crystallography and Pharmaceutical Chemistry.
- Application : 4-Chloro-5,6-dimethylpyrimidin-2-amine plays a significant role in molecular recognition and crystallization processes. It’s involved in the formation of various crystalline structures and salts, showing different tautomeric forms.
- Methods : The compound is used in the formation of various crystalline structures and salts. The specific methods and technical details are not provided.
- Results : The compound demonstrates versatile interaction capabilities through hydrogen bonding, which is crucial for molecular recognition in pharmaceuticals and biological systems.
-
Cocrystal Design
- Field : Pharmaceutical Design.
- Application : The compound is instrumental in the design of cocrystals, which are essential for enhancing drug properties like solubility and stability.
- Methods : A study described the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids.
- Results : These cocrystals exhibit diverse hydrogen bonding patterns and structural motifs, making them crucial for pharmaceutical design and the development of materials with tailored properties.
-
Antiangiogenic Potential
- Field : Cancer Treatment Research.
- Application : Derivatives of 4-Chloro-5,6-dimethylpyrimidin-2-amine have been studied for their antiangiogenic properties, which are critical for cancer treatment.
- Methods : A silico study highlighted the potential of these compounds as inhibitors of VEGFR-2 kinase, a key target in antiangiogenic therapy.
- Results : The binding energies and RMSD values indicate the promising potential of these derivatives as therapeutic agents.
-
Antifungal Applications
- Field : Antifungal Drug Development.
- Application : 4-Chloro-5,6-dimethylpyrimidin-2-amine derivatives have also been investigated for their antifungal effects.
- Methods : Certain synthesized derivatives showed considerable biological activity against fungi like Aspergillus terreus and Aspergillus niger.
- Results : This highlights the compound’s utility in developing new antifungal therapies, addressing the growing issue of antifungal resistance.
-
Synthesis of Organic Molecules
- Field : Organic Chemistry.
- Application : 4-Chloro-5,6-dimethylpyrimidin-2-amine is used as a substrate for the synthesis of organic molecules.
- Methods : The specific methods and technical details are not provided.
- Results : The compound’s ability to act as a ligand in coordination complexes, and its potential therapeutic use as a drug, are highlighted.
-
Synthesis of 2-Anilinopyrimidines
- Field : Organic Synthesis .
- Application : A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine .
- Methods : The synthesis was achieved by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Results : The specific results or outcomes obtained are not provided .
-
Molecular Simulation
- Field : Computational Chemistry .
- Application : The compound can be used in molecular simulations, which are crucial for understanding the behavior of molecules and predicting their properties .
- Methods : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- Results : The specific results or outcomes obtained are not provided .
-
Drug Design
-
Molecular Simulations
- Field : Computational Chemistry .
- Application : The compound can be used in molecular simulations, which are crucial for understanding the behavior of molecules and predicting their properties .
- Methods : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- Results : The specific results or outcomes obtained are not provided .
-
Chemical Synthesis
- Field : Organic Chemistry .
- Application : 4-Chloro-5,6-dimethylpyrimidin-2-amine is used as a substrate for the synthesis of various organic molecules .
- Methods : The specific methods and technical details are not provided .
- Results : The compound’s ability to act as a ligand in coordination complexes, and its potential therapeutic use as a drug, are highlighted .
-
NMR, HPLC, LC-MS, UPLC Studies
Eigenschaften
IUPAC Name |
4-chloro-5,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMVDLLCVGZDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289996 | |
| Record name | 4-chloro-5,6-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethylpyrimidin-2-amine | |
CAS RN |
14394-61-7 | |
| Record name | 4-Chloro-5,6-dimethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14394-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 66053 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014394617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14394-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-5,6-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)



